molecular formula C14H15FN4O2S2 B2382958 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392297-98-2

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2382958
CAS No.: 392297-98-2
M. Wt: 354.42
InChI Key: AITPSHRZCDAVSA-UHFFFAOYSA-N
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Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C14H15FN4O2S2 and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Research has demonstrated the utility of thiadiazole derivatives in the synthesis of compounds with potential antimicrobial activities. For example, the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring has been reported, with some synthesized products showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). This indicates a broad interest in thiadiazole derivatives for developing new therapeutic agents.

Fluorescence Studies and Molecular Probes

Thiadiazole derivatives have also been explored for their fluorescence properties. Studies have identified dual fluorescence effects in certain 1,3,4-thiadiazole derivatives, suggesting their application as fluorescent probes in molecular biology and medicine. These effects are attributed to specific molecular aggregation and charge transfer processes within the molecules, offering potential for these compounds to serve as ideal fluorescence probes in biological and molecular medical research (Budziak et al., 2019).

Anticancer and Antimicrobial Activities

Further, 1,3,4-thiadiazole derivatives have been synthesized with the aim of exploring their anticancer properties. A "cost-effective" approach to synthesize novel non-condensed pyrazoline-bearing hybrid molecules incorporating 1,3,4-thiadiazole has been proposed, with in vitro studies indicating potential anticancer activity (Yushyn, Holota, & Lesyk, 2022). Additionally, the synthesis of Schiff bases from thiophene derivatives has been explored, with certain compounds showing excellent antimicrobial activity (Puthran et al., 2019).

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-2-5-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-7-4-3-6-9(10)15/h3-4,6-7H,2,5,8H2,1H3,(H,16,21)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITPSHRZCDAVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.